molecular formula C23H23ClN2O3S B5697216 N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5697216
M. Wt: 443.0 g/mol
InChI Key: WEMDJERCOAOLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various functional groups, including a chlorobenzyl group, a phenylethyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the glycinamide core and introduce the substituents sequentially through nucleophilic substitution and coupling reactions. For instance, the chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and glycinamide. The phenylethyl group can be added through a similar substitution reaction using 2-phenylethyl bromide. Finally, the phenylsulfonyl group can be introduced using phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its reactivity and applications.

    N-(2-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the phenylethyl group, which may influence its biological activity.

    N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the chlorobenzyl group, which may alter its chemical properties.

Uniqueness

N-(2-chlorobenzyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c24-22-14-8-7-11-20(22)17-25-23(27)18-26(16-15-19-9-3-1-4-10-19)30(28,29)21-12-5-2-6-13-21/h1-14H,15-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDJERCOAOLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.